4-Fluoro-3-(thiophen-3-YL)benzoic acid
Overview
Description
4-Fluoro-3-(thiophen-3-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a thiophene ring. This compound is of significant interest due to its unique structural features, which combine the properties of both fluorinated aromatic compounds and thiophene derivatives. These structural elements confer distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of new antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes that inhibit bacterial growth .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(thiophen-3-YL)benzoic acid typically involves the following steps:
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a thiophene boronic acid or thiophene boronate ester with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of recyclable catalysts are potential strategies to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(thiophen-3-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(thiophen-3-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the thiophene ring, resulting in different chemical and biological properties.
3-(Thiophen-3-YL)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the benzoic acid structure and fluorine substitution.
Uniqueness
4-Fluoro-3-(thiophen-3-YL)benzoic acid is unique due to the combination of a fluorine atom and a thiophene ring within the benzoic acid framework. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-thiophen-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-10-2-1-7(11(13)14)5-9(10)8-3-4-15-6-8/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUCBRSYIJNGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CSC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688560 | |
Record name | 4-Fluoro-3-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-23-7 | |
Record name | 4-Fluoro-3-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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